Cyclohexane-1,4-dicarbonyl dichloride
CAS No.: 13170-66-6
Cat. No.: VC20996686
Molecular Formula: C8H10Cl2O2
Molecular Weight: 209.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13170-66-6 |
|---|---|
| Molecular Formula | C8H10Cl2O2 |
| Molecular Weight | 209.07 g/mol |
| IUPAC Name | cyclohexane-1,4-dicarbonyl chloride |
| Standard InChI | InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 |
| Standard InChI Key | HXTYZWJVMWWWDK-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1C(=O)Cl)C(=O)Cl |
| Canonical SMILES | C1CC(CCC1C(=O)Cl)C(=O)Cl |
Introduction
Chemical Identity and Properties
Cyclohexane-1,4-dicarbonyl dichloride is a derivative of terephthalic acid where the benzene ring is replaced by a cyclohexane ring. This structural modification significantly alters the compound's physical and chemical properties compared to its aromatic counterpart.
Basic Identification
The compound can be identified through several chemical identifiers as outlined in Table 1.1.
Table 1.1: Basic Identification Data of Cyclohexane-1,4-dicarbonyl dichloride
| Parameter | Value |
|---|---|
| CAS Numbers | 13170-66-6, 19988-54-6 (trans isomer) |
| Molecular Formula | C₈H₁₀Cl₂O₂ |
| Molecular Weight | 209.07 g/mol |
| IUPAC Name | Cyclohexane-1,4-dicarbonyl dichloride |
| Synonyms | Hexahydroterephthaloyl chloride, 1,4-Cyclohexanedicarbonyl dichloride |
| InChI | InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 |
| SMILES | C1CC(CCC1C(=O)Cl)C(=O)Cl |
The molecular structure features a cyclohexane ring with two carbonyl chloride (COCl) groups attached at the 1 and 4 positions, providing a rigid framework for further chemical transformations .
Physical Properties
The physical properties of Cyclohexane-1,4-dicarbonyl dichloride vary depending on the isomeric form (cis or trans) and purity level.
Table 1.2: Physical Properties of Cyclohexane-1,4-dicarbonyl dichloride
| Property | Value | Isomer (if specified) |
|---|---|---|
| Physical State | Colorless transparent liquid (at elevated temperature) or white crystalline solid | - |
| Melting Point | 65-66°C | trans |
| Boiling Point | 119°C | trans |
| Appearance | White crystalline solid/colorless liquid | - |
The trans isomer is typically a colorless transparent liquid at temperatures above 20°C, while it exists as a white crystalline solid at room temperature .
Stereochemistry and Isomeric Forms
Cyclohexane-1,4-dicarbonyl dichloride exists in two stereoisomeric forms: cis and trans. These isomers exhibit different physical and chemical properties that affect their applications and synthesis methods.
Isomer Characteristics
In the cis isomer, both acyl chloride groups are positioned on the same side of the cyclohexane ring, while in the trans isomer, these groups are on opposite sides.
Table 2.1: Comparison of cis and trans Isomers
| Feature | cis Isomer | trans Isomer |
|---|---|---|
| CAS Number | 14571-47-2 | 19988-54-6 |
| Physical State at Room Temperature | - | Colorless transparent liquid at elevated temperature, solid at room temperature |
| Melting Point | - | 65-66°C |
| Stability | Generally less stable | More stable |
The ratio of cis to trans isomers is an important parameter in synthesis, with some industrial processes specifically designed to maintain a high cis-isomer ratio, which can be above 60% in optimized conditions .
Synthesis Methods
Several methods have been developed for the synthesis of Cyclohexane-1,4-dicarbonyl dichloride, each with specific advantages in terms of yield, purity, and isomer control.
Traditional Synthesis Methods
The most common synthesis route involves the reaction of 1,4-cyclohexanedicarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .
Table 3.1: Traditional Synthesis Conditions
| Parameter | Value |
|---|---|
| Starting Material | 1,4-cyclohexanedicarboxylic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) |
| Molar Ratio (Acid:SOCl₂) | 1:2.2 |
| Temperature | 50-70°C |
| Reaction Time | Approximately 8 hours |
| Yield | 75-97% |
The reaction typically proceeds through the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of SO₂ and HCl to form the acyl chloride .
Vilsmeier-Haack Reagent Method
A more environmentally friendly method uses the Vilsmeier-Haack reagent (OPC-VH) for the synthesis of Cyclohexane-1,4-dicarbonyl dichloride, offering high yields and purity.
Table 3.2: Vilsmeier-Haack Reagent Synthesis Method
| Parameter | Value |
|---|---|
| Starting Material | trans-cyclohexane-1,4-dicarboxylic acid (3.2 g, 18.6 mmol) |
| Reagent | OPC-VH reagent (5.8 g, 45.3 mmol) |
| Solvent | Toluene (30 mL) |
| Temperature | Room temperature |
| Reaction Time | 1 hour |
| Yield | 97% |
| Product Purity | Nearly pure trans-cyclohexane-1,4-dicarbonyl dichloride |
This method has the advantage of using milder conditions and producing high yields of nearly pure product without requiring high temperatures or extended reaction times .
Patent Method for Controlled cis-Isomer Ratio
A patented method describes the production of 1,4-cyclohexanedicarbonyl chloride with a controlled cis-isomer ratio, which is important for specific polymer applications.
Table 3.3: Patented Synthesis Method for High cis-Isomer Ratio
| Parameter | Value |
|---|---|
| Starting Material | 1,4-cyclohexanedicarboxylic acid (895 kg, 5.20 kmol) |
| Chlorinating Agent | Thionyl chloride (1,361 kg, 11.4 kmol) |
| Reaction Vessel | 2000L reaction tank with thermometer, stirrer, and condenser |
| Temperature | Initial 50°C, then 45-50°C during degassing |
| Process | Stirring for 8 hours, followed by degassing at 40 Torr |
| Product Characteristics | Colorless transparent liquid at room temperature, cis-isomer ratio above 60% |
| SO₂ Content | 0.5% or less |
| cis Ratio Reduction | Within 5% of the raw material |
This industrial-scale method demonstrates the importance of precise control over reaction conditions to maintain the desired isomer ratio and product purity .
Chemical Reactions
Cyclohexane-1,4-dicarbonyl dichloride undergoes various chemical reactions, primarily due to the high reactivity of the acyl chloride groups.
Nucleophilic Substitution Reactions
The acyl chloride groups readily undergo nucleophilic substitution reactions with various nucleophiles, making this compound a versatile intermediate in organic synthesis.
Table 4.1: Nucleophilic Substitution Reactions
| Nucleophile | Product | Application |
|---|---|---|
| Amines (R-NH₂) | Amides (polyamides with diamines) | Polymer synthesis |
| Alcohols (R-OH) | Esters (polyesters with diols) | Polymer synthesis |
| Water (H₂O) | 1,4-cyclohexanedicarboxylic acid | Hydrolysis product |
These substitution reactions typically proceed through a nucleophilic attack on the carbonyl carbon, followed by elimination of the chloride ion to form the corresponding amide or ester.
Polymerization Reactions
One of the most important applications of Cyclohexane-1,4-dicarbonyl dichloride is in polymerization reactions to form various polymers with specific properties.
Table 4.2: Polymerization Reactions
| Reaction Type | Co-reactant | Polymer Product | Properties |
|---|---|---|---|
| Polycondensation | Diols | Polyesters | Specific mechanical and thermal properties |
| Polycondensation | Diamines | Polyamides | High strength, thermal resistance |
The non-aromatic cyclohexane backbone of these polymers provides different physical and mechanical properties compared to those derived from terephthalic acid derivatives, offering advantages in certain applications.
Applications
Cyclohexane-1,4-dicarbonyl dichloride has significant applications in polymer chemistry and organic synthesis, serving as a key building block for various materials and compounds.
Polymer Synthesis
The primary application of Cyclohexane-1,4-dicarbonyl dichloride is in polymer synthesis, where it contributes to the development of materials with specific mechanical and thermal properties.
Table 5.1: Polymer Applications
| Polymer Type | Characteristics | Applications |
|---|---|---|
| Polyesters | Flexibility, durability, unique thermal properties | Engineering materials, specialty fibers, coatings |
| Polyamides | High strength, thermal resistance, flexibility | Engineering plastics, specialty fibers |
The cyclohexane ring in these polymers imparts different properties compared to aromatic-based polymers, including potentially improved flexibility and distinct thermal behaviors.
Organic Synthesis
Cyclohexane-1,4-dicarbonyl dichloride serves as an important intermediate in organic synthesis for the preparation of various compounds.
Table 5.2: Organic Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of 1,4-dicarbonyl compounds | Precursor for various organic compounds |
| Synthesis of heterocyclic compounds | Building block for complex molecules |
| Functionalized cyclohexane derivatives | Intermediates for pharmaceutical and fine chemical synthesis |
The reactive acyl chloride groups make this compound versatile in creating diverse molecular architectures .
| Hazard Statement | Description | Classification Ratio |
|---|---|---|
| H314 | Causes severe skin burns and eye damage | 100% |
| H331 | Toxic if inhaled | 100% |
| H335 | May cause respiratory irritation | 100% |
| H350 | May cause cancer | 66.7% |
These classifications are based on the compound's corrosive nature and potential respiratory toxicity .
| Precautionary Code | Description |
|---|---|
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These precautionary measures are essential for safe handling of the compound in laboratory and industrial settings .
| Parameter | Recommendation |
|---|---|
| Atmosphere | Inert (e.g., nitrogen) |
| Temperature | 2-8°C |
| Packaging | Airtight containers |
| Incompatible Materials | Strong bases, water, alcohols, amines |
The compound should be stored under an inert atmosphere at refrigerated temperatures to prevent degradation and maintain safety .
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